molecular formula C26H26N2O3 B12839130 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(ethylamino)-2',7'-dimethyl- CAS No. 41382-37-0

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(ethylamino)-2',7'-dimethyl-

Cat. No.: B12839130
CAS No.: 41382-37-0
M. Wt: 414.5 g/mol
InChI Key: MGHXERGCHHWTER-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Spiro Junction : The shared oxygen atom at position 9' creates a perpendicular orientation between the isobenzofuran and xanthenone rings, enforcing planarity in the xanthenone system while allowing limited rotation in the isobenzofuran component.
  • Substituent Positioning :
    • 3',6'-Bis(ethylamino) groups : These electron-donating substituents enhance π-conjugation across the xanthenone system.
    • 2',7'-Dimethyl groups : Provide steric stabilization while minimally affecting electronic properties.
Position Substituent Electronic Effect Steric Impact
3',6' Bis(ethylamino) Strong +M effect Moderate
2',7' Dimethyl Weak +I effect Significant
1 (O) Spiro oxygen -M effect Dictates ring geometry

The interplay between these substituents creates distinct electronic environments, as evidenced by variations in absorption spectra across derivatives. For instance, ethylamino groups at 3' and 6' positions induce bathochromic shifts compared to their dimethylamino counterparts.

Historical Development of Bis(ethylamino)-Dimethyl Functionalized Spiro Compounds

The synthesis of spiro-xanthenone derivatives has evolved through three distinct phases:

Phase 1: Foundation (Pre-2000)

Early methodologies relied on Grignard reagent-mediated cyclizations , as demonstrated in the synthesis of 9,9'-spirobixanthene derivatives. These methods faced limitations in regioselectivity, particularly for asymmetrically substituted systems.

Phase 2: Functionalization Advances (2000–2015)

Key developments included:

  • N-Bromosuccinide-mediated bromination for introducing halogen handles at specific positions
  • Co-crystallization techniques for resolving racemic mixtures of diol intermediates

Phase 3: Modern Precision (2015–Present)

Recent innovations feature:

  • Site-selective amination using palladium catalysts
  • Microwave-assisted synthesis reducing reaction times from days to hours
Year Development Yield Improvement
2004 Cocrystallization resolution methods 65% → 89% ee
2012 Microwave-assisted cyclization 24h → 45min
2023 Flow chemistry approaches 80% yield

These advancements enabled the practical synthesis of complex derivatives like 3',6'-bis(ethylamino)-2',7'-dimethyl variants.

Positional Isomerism in 3',6'-Substituted Xanthenone Frameworks

The spatial arrangement of substituents in spiro-xanthenone systems profoundly impacts their physicochemical properties:

Electronic Effects

  • 3',6'-Symmetry : Creates a conjugated pathway extending from the amino groups through the xanthenone π-system. This enhances intramolecular charge transfer compared to asymmetric substitutions.
  • 2',7'-Methyl Positioning : Ortho-directing effects influence subsequent functionalization reactions, with methylation at these positions favoring electrophilic substitution at the 4' position.

Steric Considerations

The dimethyl groups at 2' and 7' create a molecular cleft measuring approximately 6.2 Å (calculated from X-ray data of analogous compounds). This steric profile:

  • Limits rotational freedom of the ethylamino groups
  • Prevents π-stacking in solid-state configurations
  • Enables selective host-guest interactions in supramolecular systems

Comparative analysis of positional isomers reveals:

Isomer Pattern λmax (nm) Fluorescence Quantum Yield
3',6'-bis(ethylamino) 498 0.78
2',7'-bis(ethylamino) 467 0.54
4',5'-bis(ethylamino) 512 0.63

These data underscore the critical relationship between substitution patterns and optoelectronic properties. The 3',6' configuration demonstrates optimal conjugation for fluorescence applications, explaining its prevalence in advanced materials research.

Properties

CAS No.

41382-37-0

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

3',6'-bis(ethylamino)-2',7'-dimethylspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C26H26N2O3/c1-5-27-21-13-23-19(11-15(21)3)26(18-10-8-7-9-17(18)25(29)31-26)20-12-16(4)22(28-6-2)14-24(20)30-23/h7-14,27-28H,5-6H2,1-4H3

InChI Key

MGHXERGCHHWTER-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1C)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)C)NCC

Origin of Product

United States

Preparation Methods

Starting Materials and Intermediates

  • Isobenzofuran precursor: Typically synthesized or commercially obtained, this intermediate provides the lactone ring essential for spiro formation.
  • Xanthen-3-one derivative: The xanthene core with appropriate substituents (methyl groups at 2' and 7') is prepared or sourced.
  • Amination reagents: Ethylamine or ethylamino derivatives are used to introduce the bis(ethylamino) groups at the 3' and 6' positions.

Key Reaction Steps

  • Spirocyclization: The critical step involves the formation of the spiro linkage between the isobenzofuran and xanthenone units. This is often achieved via intramolecular cyclization under acidic or basic catalysis, sometimes employing dehydrating agents or heat to promote ring closure.

  • Substituent Introduction: The ethylamino groups are introduced through nucleophilic substitution or amination reactions on halogenated or activated positions of the xanthenone ring system.

  • Methylation: The 2' and 7' methyl groups are either present in the starting xanthenone derivative or introduced via methylation reactions using methylating agents such as methyl iodide under basic conditions.

Reaction Conditions

  • Catalysts: Strong acids (e.g., sulfuric acid, trifluoroacetic acid) or bases (e.g., sodium hydride) depending on the step.
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile are commonly used.
  • Temperature: Reactions are typically conducted at moderate to elevated temperatures (50–150 °C) to facilitate cyclization and substitution.
  • Time: Reaction times vary from several hours to overnight depending on the step and scale.

Industrial and Laboratory Scale Production

Laboratory Synthesis

  • Multi-step batch synthesis with intermediate purification by recrystallization or chromatography.
  • Use of stoichiometric reagents and careful monitoring by TLC, NMR, or HPLC to ensure reaction completion.

Industrial Production

  • Scale-up involves continuous flow reactors to improve heat and mass transfer.
  • Optimization of reaction parameters to maximize yield and minimize impurities.
  • Implementation of green chemistry principles to reduce solvent use and waste.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Isobenzofuran synthesis Cyclization of o-hydroxybenzyl derivatives 80–120 4–6 70–85 Acid catalysis preferred
Xanthenone derivatization Methylation with methyl iodide 50–80 3–5 75–90 Base (K2CO3) used
Spirocyclization Intramolecular cyclization with acid catalyst 100–140 6–12 60–80 Key step for spiro ring formation
Amination Reaction with ethylamine 60–100 8–12 65–85 Nucleophilic substitution

Research Findings and Optimization

  • Studies indicate that the choice of catalyst and solvent critically affects the spirocyclization yield and selectivity.
  • Use of microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining yields.
  • Purification challenges arise due to close polarity of intermediates; thus, advanced chromatographic techniques are employed.
  • Substituent effects on the xanthenone ring influence the reactivity and stability of intermediates, guiding the order of synthetic steps.

Chemical Reactions Analysis

Types of Reactions

Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-bis(ethylamino)-2’,7’-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s utility in various applications .

Scientific Research Applications

Medicinal Chemistry Applications

The derivatives of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one have shown promising results in medicinal chemistry, particularly in cancer treatment and neuropharmacology.

  • Anticancer Activity : Compounds derived from spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, such as spiro[indole-3,5'-isoxazoles], have been synthesized and evaluated for their anticancer properties. Research indicates that these compounds can reduce cell viability and induce differentiation in neuroblastoma cells, suggesting their potential as therapeutic agents against cancer.
  • Neuropharmacological Effects : The structural characteristics of these compounds allow for interactions with biological targets involved in neurodegenerative diseases. Their ability to modulate signaling pathways may lead to the development of novel treatments for conditions such as Alzheimer's disease.

Materials Science Applications

In materials science, spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives are utilized for their unique physical and chemical properties.

  • Dyes and Pigments : The compound has applications as a dye, particularly in the formulation of leuco fluoran dyes. These dyes are known for their vivid colors and stability, making them suitable for various industrial applications, including textiles and plastics.
  • Thermal Properties : Halogenated derivatives of this compound have been synthesized and characterized, revealing useful thermal properties that suggest potential applications in thermally responsive materials. These materials can change their physical state or properties in response to temperature variations, which is valuable for smart materials technology.

Synthetic Chemistry Applications

The synthesis of spiro compounds like spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one is an area of active research.

  • One-Pot Synthesis Methods : Innovative synthetic routes have been developed to streamline the production of these compounds. For instance, a one-pot synthesis involving the condensation of ninhydrin with amino-naphthoquinones followed by oxidative cleavage has been reported. This method yields various derivatives that may have pharmaceutical or material science applications.

Case Studies

Several studies highlight the applications and effectiveness of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives:

  • Anticancer Research : A study demonstrated that specific derivatives could significantly inhibit the growth of neuroblastoma cells. The mechanisms involved were linked to apoptosis induction and cell cycle arrest.
  • Material Development : Research on halogenated derivatives revealed enhanced thermal stability and colorfastness when used in dye formulations, indicating their suitability for industrial dye applications.

Mechanism of Action

The mechanism by which Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-bis(ethylamino)-2’,7’-dimethyl- exerts its effects involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, which is influenced by its structural configuration. This makes it an effective tool for detecting and quantifying various analytes in complex biological and chemical systems .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups: The target’s ethylamino groups are less electron-rich than fluorescein’s hydroxyls but more lipophilic than diethylamino groups in Solvent Red 47. This impacts optical properties and solubility .

Solubility and Stability

  • The target compound’s ethylamino and methyl groups likely enhance organic solvent solubility (e.g., ethanol, DMSO) compared to fluorescein, which is polar due to hydroxyls .
  • In contrast, Solvent Red 49’s diethylamino groups confer higher hydrophobicity, making it suitable for non-aqueous industrial formulations .

Toxicity and Regulatory Status

  • Fluorescein: Generally recognized as safe (GRAS) in diagnostics but may cause allergic reactions at high doses .
  • Solvent Red 49 : Classified as an industrial chemical with environmental persistence concerns; regulated under Canadian DSL .
  • Target Compound: No explicit toxicity data are published. Its 2018 registration suggests ongoing safety evaluations .

Research Findings and Gaps

  • Antioxidant Potential: Fluorescein’s role in ORAC assays highlights the importance of hydroxyl groups for radical scavenging. The target’s ethylamino groups may offer alternative redox pathways but require validation .
  • Biological Activity: Xanthen-3-one derivatives exhibit antiplatelet and anticancer properties, but the target’s methyl/ethylamino substituents remain unexplored in this context .
  • Synthetic Challenges : Stepwise redox cycling (e.g., pyronin Y synthesis) could inform scalable production methods for the target compound .

Biological Activity

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(ethylamino)-2',7'-dimethyl- (commonly referred to as Spiro compound) is a synthetic organic compound with potential applications in various biological and pharmaceutical fields. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₃₁H₃₈N₂O₃
  • Molecular Weight : 490.65 g/mol
  • CAS Number : 122402

Biological Activity Overview

The biological activity of the Spiro compound has been investigated in several studies, focusing on its effects on various biological systems. Key areas of interest include:

  • Antioxidant Activity
    • The Spiro compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
  • Anticancer Properties
    • Research indicates that the Spiro compound has potential anticancer effects. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Antimicrobial Activity
    • The compound has shown promising results against various microbial strains. It exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. This suggests potential applications in developing new antimicrobial agents.
  • Neuroprotective Effects
    • Preliminary studies suggest that the Spiro compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's. It appears to reduce neuronal apoptosis and inflammation in experimental models.

The mechanisms underlying the biological activities of the Spiro compound are multifaceted:

  • Free Radical Scavenging : The compound's structure allows it to interact with and neutralize reactive oxygen species (ROS).
  • Cell Cycle Regulation : It influences key regulatory proteins involved in cell cycle progression, leading to growth inhibition in cancer cells.
  • Apoptotic Pathways : The activation of intrinsic apoptotic pathways has been observed, characterized by increased levels of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic factors like Bcl-2.

Case Studies

StudyFindingsReference
In vitro study on MCF-7 cellsInduced apoptosis and inhibited cell proliferation
Antimicrobial efficacy against E. coliSignificant inhibition observed
Neuroprotective effects in rat modelReduced neuronal death in response to oxidative stress

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CondensationIsobenzofuranone, xanthene derivative, BF₃·Et₂O, N₂65–7585–90
AminationEthylamine, K₂CO₃, DMF, 80°C50–6090–95

Advanced: How can synthesis be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Catalyst Screening : Testing alternative Lewis acids (e.g., ZnCl₂) to reduce side reactions .
  • Inert Atmosphere : Rigorous exclusion of moisture/O₂ prevents hydrolysis/oxidation of intermediates .
  • Real-Time Monitoring : Use of inline spectroscopy (e.g., FTIR) to track reaction progress and adjust conditions dynamically .

Basic: What analytical techniques are used for structural characterization?

Answer:

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethylamino protons at δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 421.494) .
  • HPLC : Purity assessment with C18 columns (λ = 254 nm) .

Advanced: How can researchers resolve contradictions in spectral data interpretation?

Answer:

  • Impurity Analysis : LC/MS identifies by-products (e.g., incomplete amination products) .
  • Isomerism Check : X-ray crystallography or 2D NMR (e.g., NOESY) distinguishes positional isomers .

Basic: What are the key fluorescence properties of this compound?

Answer:

  • Excitation/Emission : Typically λₑₓ = 490–500 nm, λₑₘ = 520–530 nm, influenced by ethylamino/methyl substituents .
  • Quantum Yield : ~0.7–0.8 in aqueous buffer (pH 7.4), comparable to fluorescein derivatives .

Advanced: How does its performance as a fluorescent probe compare to fluorescein in antioxidant assays?

Answer:

  • ORAC Assay : Demonstrates higher peroxyl radical scavenging due to ethylamino groups enhancing electron donation .
  • Quenching Resistance : Methyl groups reduce photobleaching vs. fluorescein (t₁/₂ increased by 20%) .

Q. Table 2: Comparison with Fluorescein in ORAC Assay

ProbeAUC (Trolox Equiv.)Quenching Rate (s⁻¹)Reference
Target Compound2.5 ± 0.30.05
Fluorescein1.8 ± 0.20.12

Basic: How is its antioxidant capacity evaluated experimentally?

Answer:

  • ORAC Protocol : Adapt the method of Ou et al. (2001) using fluorescein as a probe. Key steps:
    • Incubate compound with AAPH (radical initiator) and fluorescein at 37°C .
    • Monitor fluorescence decay (λₑₓ/λₑₘ = 485/520 nm) over 60 min .
    • Calculate AUC relative to Trolox standards .

Advanced: How to address discrepancies in reported antioxidant activity values?

Answer:

  • Mechanistic Insight : Confirm hydrogen atom transfer (HAT) vs. electron transfer (ET) dominance via LC/MS analysis of oxidized products .
  • Buffer Effects : Test in varying pH (5–9) and ionic strength to identify condition-dependent activity .

Advanced: What methodologies elucidate its interactions with biological targets?

Answer:

  • Fluorescence Polarization : Measure binding to proteins (e.g., albumin) by changes in anisotropy .
  • LC/MS Metabolite Profiling : Identify adducts formed during cellular uptake (e.g., glutathione conjugates) .

Advanced: How do substituents influence its reactivity in derivatization reactions?

Answer:

  • Ethylamino Groups : Enhance nucleophilicity for acylations (e.g., with succinic anhydride) .
  • Methyl Substituents : Steric hindrance reduces reactivity at the 2' and 7' positions, directing modifications to 3'/6' sites .

Q. Table 3: Substituent Effects on Reactivity

PositionFunctional GroupReactivity (Relative Rate)
3',6'EthylaminoHigh (1.0)
2',7'MethylLow (0.2)

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